BenchChemオンラインストアへようこそ!

3,4-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide

GlyT1 inhibition Fluorine SAR Pyrrolidine sulfonamide

3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide (CAS 2415491-08-4) is a synthetic small-molecule sulfonamide (C15H20F2N2O3S, MW 346.39) featuring a 1-(tetrahydropyran-4-yl)-substituted pyrrolidine core and a 3,4-difluorobenzenesulfonamide terminus. The compound belongs to a structurally defined class of pyrrolidine sulfonamides that has yielded potent inhibitors across multiple target families, including GlyT1 (Glycine Transporter , TRPV4 , and KAT2.

Molecular Formula C15H20F2N2O3S
Molecular Weight 346.39
CAS No. 2415491-08-4
Cat. No. B2626844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide
CAS2415491-08-4
Molecular FormulaC15H20F2N2O3S
Molecular Weight346.39
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3
InChIInChI=1S/C15H20F2N2O3S/c16-14-2-1-13(9-15(14)17)23(20,21)18-11-3-6-19(10-11)12-4-7-22-8-5-12/h1-2,9,11-12,18H,3-8,10H2
InChIKeyGMMSKXUDTCFVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide (CAS 2415491-08-4): Core Scaffold & In-Class Context


3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide (CAS 2415491-08-4) is a synthetic small-molecule sulfonamide (C15H20F2N2O3S, MW 346.39) featuring a 1-(tetrahydropyran-4-yl)-substituted pyrrolidine core and a 3,4-difluorobenzenesulfonamide terminus [1]. The compound belongs to a structurally defined class of pyrrolidine sulfonamides that has yielded potent inhibitors across multiple target families, including GlyT1 (Glycine Transporter 1) [2], TRPV4 [3], and KAT2 [4]. Its structural architecture combines two well-validated pharmacophoric elements: a 3-aminopyrrolidine sulfonamide scaffold shown to confer nanomolar potency in CNS-penetrant GlyT1 inhibitors developed by AbbVie [2], and an oxan-4-yl (tetrahydropyran) N-substituent—a motif recurrent in TRPV4 antagonists (e.g., GSK3395879) and KAT2 inhibitors [3][4]. However, publicly available bioactivity data specific to CAS 2415491-08-4 are currently absent from major repositories such as ChEMBL and PubChem [5], making its differentiation necessarily anchored in class-level structure–activity relationship (SAR) inferences rather than compound-specific head-to-head comparisons.

Why In-Class Pyrrolidine Sulfonamides Cannot Be Interchanged: The Case for CAS 2415491-08-4


Pyrrolidine sulfonamides are not a monolithic class where any analog can substitute for another without consequence. Published SAR from the GlyT1 inhibitor program demonstrates that minor modifications to the sulfonamide aryl group can produce >100-fold swings in target binding affinity (Ki range: 0.002 µM to >1 µM) within the same 3,4-disubstituted pyrrolidine template [1]. Similarly, in the TRPV4 antagonist series, replacing a piperidine core with a pyrrolidine core altered potency from IC50 130 nM to 150 nM, and further substitution at the pyrrolidine nitrogen with tetrahydropyran-containing moieties was essential for achieving sub-nanomolar potency (GSK3395879, IC50 = 1–2.5 nM) [2]. The 3,4-difluoro substitution pattern on the benzenesulfonamide ring is also a non-trivial variable: fluorine position and count on the aryl sulfonamide modulate both potency and metabolic stability, as extensively documented across sulfonamide-based inhibitor programs [1][3]. Consequently, procurement decisions that treat CAS 2415491-08-4 as interchangeable with unsubstituted, mono-fluoro, or alternative N-substituted pyrrolidine sulfonamide analogs risk introducing uncharacterized potency deficits, altered selectivity profiles, and unpredictable ADME behavior into downstream assays.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide (CAS 2415491-08-4)


3,4-Difluoro vs. Mono-Fluoro vs. Non-Fluorinated Benzenesulfonamide: Potency Modulation in GlyT1 Pyrrolidine Sulfonamide Series

In the AbbVie GlyT1 inhibitor program, the benzenesulfonamide aryl substitution pattern was a primary driver of target potency. Within a series of 3,4-disubstituted pyrrolidine sulfonamides sharing an identical core scaffold, hGlyT1 Ki values spanned three orders of magnitude depending on aryl sulfonamide identity: compound 34 (with an optimized sulfonamide) achieved Ki = 0.008 µM, while compound 32 (bearing a different sulfonamide substitution) showed Ki = 1.51 µM—a ~189-fold potency differential attributable solely to sulfonamide aryl variation [1]. The 3,4-difluorobenzenesulfonamide moiety present in CAS 2415491-08-4 has not been explicitly profiled in this published GlyT1 series; however, the 3,4-difluoro pattern is a privileged substitution in medicinal chemistry that balances lipophilicity (clogP modulation), metabolic stability (blocking para-hydroxylation sites), and target binding through orthogonal dipolar interactions [1]. This contrasts with mono-fluoro analogs (e.g., 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride, CAS 1354018-70-4) where the absence of the second fluorine reduces both steric bulk and electron-withdrawing character at the ortho position, potentially altering target engagement kinetics [1].

GlyT1 inhibition Fluorine SAR Pyrrolidine sulfonamide CNS drug discovery

1-(Oxan-4-yl)pyrrolidine vs. Alternative N-Substituents: Pharmacokinetic and Potency Implications from TRPV4 Antagonist Series

The 1-(oxan-4-yl) substituent on the pyrrolidine ring of CAS 2415491-08-4 is a pharmacokinetically privileged motif. In the GSK TRPV4 antagonist program, incorporation of a tetrahydropyran (oxane) moiety into the molecular scaffold was critical for achieving the high potency and oral bioavailability of the lead compound GSK3395879 (IC50 = 1–2.5 nM for hTRPV4) [1]. The oxane ring contributes to balanced lipophilicity (reduced clogP relative to cyclohexyl or phenyl alternatives), enhanced aqueous solubility via the ether oxygen, and conformational restriction that can pre-organize the molecule for target binding [1]. By contrast, pyrrolidine sulfonamide analogs bearing simple alkyl N-substituents (e.g., methyl, ethyl) or benzyl groups typically exhibit higher lipophilicity, increased microsomal clearance, and reduced free brain/plasma ratios in rodent PK studies, as demonstrated by the GlyT1 series where ER (free brain/free plasma ratio) values varied markedly with N-substituent identity [2]. The oxan-4-yl group specifically introduces a hydrogen-bond acceptor (ether oxygen) at a distance compatible with solvent-exposed regions of multiple target binding pockets, as evidenced by its presence in structurally diverse bioactive compounds across the KAT2, TRPV4, and kinase inhibitor landscapes [1][3].

TRPV4 antagonism Tetrahydropyran substituent N-substitution SAR Oral bioavailability

Pyrrolidine Core vs. Piperidine/Azetidine Cores: Conformational Rigidity and Synthetic Tractability Trade-offs

The pyrrolidine core of CAS 2415491-08-4 occupies an intermediate position in the ring-size continuum that is pharmacologically distinct from both smaller (azetidine) and larger (piperidine) saturated nitrogen heterocycles. In the TRPV4 antagonist program, a direct comparison of azetidine, pyrrolidine, and piperidine cores—with otherwise identical substitution—yielded IC50 values of 50 nM (azetidine 2), 150 nM (pyrrolidine 12), and 130 nM (piperidine 1), respectively [1]. While the azetidine core provided the highest potency in this specific target context, the pyrrolidine core was selected for further optimization due to its synthetic accessibility (asymmetric synthesis routes well-established) and favorable SAR divergence—the pyrrolidine's five-membered ring introduces a unique stereoelectronic environment with a ~25–30° difference in N-lone-pair orientation relative to piperidine, which can be exploited for achieving target selectivity [1]. The 3,4-disubstituted pyrrolidine scaffold further offers two chiral centers, enabling stereochemical differentiation that has proven critical for GlyT1 selectivity: the trans enantiomer configuration was strongly preferred across all compounds in the GlyT1 series [2].

Pyrrolidine scaffold Core hopping Conformational restriction TRPV4 antagonists

Selectivity Profile Inferred from Class-Level Cerep Panel Data: Low Off-Target Liability of 3,4-Disubstituted Pyrrolidine Sulfonamides

Broad selectivity profiling is a critical differentiator when selecting tool compounds or lead scaffolds. In the GlyT1 program, advanced 3,4-disubstituted pyrrolidine sulfonamide leads demonstrated excellent selectivity when screened against a Cerep panel of over seventy off-target receptors, ion channels, and enzymes, with affinities consistently >10 µM across all tested targets [1]. This class-level selectivity profile is structurally encoded: the combination of the 3,4-disubstituted pyrrolidine scaffold and the sulfonamide linker restricts conformational flexibility, limiting promiscuous binding to unrelated protein targets—a phenomenon well-documented in the literature on privileged scaffolds [1][2]. While direct Cerep data for CAS 2415491-08-4 are not publicly available, the presence of the 3,4-difluoro substitution on the benzenesulfonamide is expected to further modulate off-target interactions: fluorine substituents can attenuate CYP450-mediated metabolism at the aryl ring and reduce hERG channel binding through electronic effects, as inferred from extensive fluorination SAR across multiple medicinal chemistry programs [1].

Selectivity screening Cerep panel Off-target profiling Pyrrolidine sulfonamide safety

Optimal Research and Industrial Application Scenarios for CAS 2415491-08-4 Based on Class-Level Evidence


Glycine Transporter 1 (GlyT1) Inhibitor Lead Optimization and SAR Expansion

The 3,4-disubstituted pyrrolidine sulfonamide scaffold of CAS 2415491-08-4 maps directly onto the de novo designed GlyT1 pharmacophore described by AbbVie researchers [1]. In this series, sulfonamide aryl variation produced potency changes of up to ~189-fold, while N-substituent modification altered free brain/plasma ratios by up to ~31-fold [1]. The 3,4-difluorobenzenesulfonamide and 1-(oxan-4-yl)pyrrolidine features make this compound a valuable probe for exploring: (a) whether the 3,4-difluoro pattern preserves or enhances GlyT1 binding affinity relative to previously profiled sulfonamide variants, and (b) how the oxan-4-yl N-substituent affects brain penetration (ER ratio) in rodent PK models. Given that advanced GlyT1 leads achieved ED50 values of 1.3 mg/kg (i.p.) in rodent efficacy models [1], a compound of this structure could be prioritized for ex vivo target occupancy and in vivo efficacy studies in schizophrenia or cognitive deficit models.

TRPV4 Antagonist Discovery and Core-Scaffold Hopping Studies

The pyrrolidine sulfonamide core, when elaborated with tetrahydropyran-containing moieties, yielded the highly optimized TRPV4 antagonist GSK3395879 (IC50 = 1–2.5 nM) that demonstrated efficacy in a rat pulmonary edema model [1]. CAS 2415491-08-4, while not a direct TRPV4 antagonist per se based on its distinct sulfonamide terminus, contains the key 1-(oxan-4-yl)pyrrolidine substructure that was essential for the potency and DMPK profile of GSK3395879. This compound could serve as a versatile intermediate for: (a) systematic SAR exploration of sulfonamide aryl groups in TRPV4 antagonist space, (b) core-hopping studies comparing pyrrolidine (IC50 150 nM baseline) with alternative heterocyclic cores, and (c) evaluation of how 3,4-difluoro vs. other sulfonamide aryl substitution patterns influence TRPV4 selectivity against TRPA1, TRPV1, and TRPM8 channels [1].

Kynurenine Aminotransferase 2 (KAT2) Inhibitor Screening and Selectivity Profiling

KAT2 (human kynurenine aminotransferase 2) has emerged as a target for cognitive deficits in bipolar disorder and schizophrenia, with multiple sulfonamide series yielding sub-micromolar inhibitors [1]. The oxan-4-yl (tetrahydropyran) motif features prominently in KAT2 inhibitor co-crystal structures, where the ether oxygen engages in hydrogen-bonding interactions within the enzyme active site [1]. CAS 2415491-08-4, with its 1-(oxan-4-yl)pyrrolidine core and 3,4-difluorobenzenesulfonamide terminus, represents a structurally complementary chemotype to the two published KAT2 inhibitor series and could be screened for: (a) KAT2 inhibition at concentrations informed by the sub-micromolar activities of related sulfonamides, (b) selectivity against KAT1 and KAT3 isoforms, and (c) co-crystallization trials leveraging the 3,4-difluoro substitution for anomalous scattering in X-ray crystallography [1].

Chemical Probe Development for Target Deconvolution in Phenotypic Screening

The favorable selectivity profile demonstrated by the 3,4-disubstituted pyrrolidine sulfonamide class (>10 µM against 70+ Cerep panel targets) [1] positions CAS 2415491-08-4 as a structurally attractive starting point for chemical probe development. In phenotypic screening cascades where hit deconvolution is required, compounds from promiscuous scaffolds frequently generate false-positive signals that confound target identification. The constrained 3,4-disubstituted pyrrolidine architecture, combined with the metabolically stabilizing 3,4-difluoro and solubility-enhancing oxan-4-yl motifs, provides a rational basis for prioritizing this compound as a negative control or scaffold for affinity-based target identification (e.g., photoaffinity labeling, CETSA, or chemical proteomics) [1][2]. The compound's molecular weight (346.39) and calculated logP (~1.09) [3] also place it within lead-like chemical space (Lipinski RO5 compliant), supporting its utility in cellular and in vivo probe applications.

Quote Request

Request a Quote for 3,4-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.